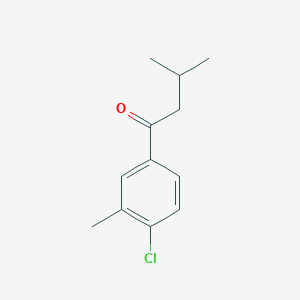

4'-Chloro-3,3'-dimethylbutyrophenone

描述

4'-Chloro-3,3'-dimethylbutyrophenone (CAS: 60851-32-3) is a chlorinated aromatic ketone with the molecular formula C₁₂H₁₅ClO and a molecular weight of 210.71 g/mol . Structurally, it features a neopentylcarbonyl group (3,3-dimethylbutan-1-one) attached to a para-chlorophenyl ring. This configuration confers unique steric and electronic properties, making it a valuable intermediate in organic synthesis and industrial research. Synonyms for this compound include 1-(4-chlorophenyl)-3,3-dimethylbutan-1-one and 4-(neopentylcarbonyl)-chlorobenzene .

The compound is primarily used in laboratory settings for analytical testing, material science, and chemical synthesis, with strict restrictions against medical or clinical applications . Its high purity (97%) and stability under long-term storage conditions further enhance its utility in research .

属性

IUPAC Name |

1-(4-chloro-3-methylphenyl)-3-methylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO/c1-8(2)6-12(14)10-4-5-11(13)9(3)7-10/h4-5,7-8H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPPJAQYSZNVIQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)CC(C)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Chloro-3,3’-dimethylbutyrophenone typically involves the reaction of 4-chloroacetophenone with isobutyraldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product .

Industrial Production Methods

Industrial production of 4’-Chloro-3,3’-dimethylbutyrophenone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to enhance reaction rates .

化学反应分析

Types of Reactions

4’-Chloro-3,3’-dimethylbutyrophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

Oxidation: Produces carboxylic acids or ketones.

Reduction: Yields alcohols.

Substitution: Forms various substituted derivatives depending on the nucleophile used.

科学研究应用

4’-Chloro-3,3’-dimethylbutyrophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

作用机制

The mechanism of action of 4’-Chloro-3,3’-dimethylbutyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects .

相似化合物的比较

Comparison with Similar Compounds

To contextualize 4'-Chloro-3,3'-dimethylbutyrophenone’s properties and applications, the following structurally or functionally related compounds are analyzed:

4'-Chlorobutyrophenone (CAS: 4981-63-9)

- Molecular Formula : C₁₀H₁₁ClO

- Molecular Weight : 182.64 g/mol

- Key Differences: Lacks the 3,3-dimethyl substituents on the butanone chain, resulting in reduced steric hindrance and lower molecular weight compared to 4'-Chloro-3,3'-dimethylbutyrophenone.

- Applications: Used as a simpler analog in ketone-based reactions.

4-Chloro-3',4'-dimethoxybenzophenone

- Molecular Formula : C₁₅H₁₃ClO₃

- Molecular Weight : 276.71 g/mol

- Key Differences: Features a benzophenone backbone with para-chloro and 3,4-dimethoxy substituents.

- Applications: Likely employed in photochemical studies due to benzophenone’s UV reactivity .

Chalcone-Based Pyrazole Derivatives (e.g., 3,4-bis(4-chlorophenyl)-7-(6-methylpyridin-2-yl)hexahydropyrrolo-dipyrazole)

- Structural Features : Contain pyrazole and pyrrolo-dipyrazole cores with chlorophenyl and methylpyridinyl substituents.

- Key Differences : Heterocyclic systems with multiple aromatic rings, enabling diverse biological interactions. Synthesized via microwave-assisted methods for enhanced efficiency .

Table 1: Comparative Analysis of Key Compounds

Functional Implications

- Biological Activity: Pyrazole derivatives exhibit targeted bioactivity due to heterocyclic cores, whereas 4'-Chloro-3,3'-dimethylbutyrophenone’s utility lies in its steric bulk for synthetic applications.

生物活性

4'-Chloro-3,3'-dimethylbutyrophenone (CDMBP) is a chemical compound with the molecular formula C12H15ClO, notable for its unique structural features, including a phenone group substituted with a chlorine atom and two methyl groups. This compound has garnered attention in scientific research due to its potential biological activities, particularly in pharmacology and biochemistry.

The synthesis of CDMBP typically involves the reaction of 4-chlorobenzoyl chloride with 3,3-dimethylbutan-2-one in the presence of a base like pyridine under reflux conditions. This method ensures a high yield of the desired product, which is crucial for both laboratory research and potential industrial applications.

CDMBP's biological activity is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, leading to various biological effects. The compound's mechanism of action may involve:

- Enzyme Inhibition : CDMBP can inhibit enzymes that are critical in metabolic pathways, potentially affecting processes such as lipid metabolism and neurotransmitter release.

- Receptor Interaction : The compound has been investigated for its ability to bind to G-protein coupled receptors (GPCRs), including the melanin-concentrating hormone receptor (MCH1), which plays a role in appetite regulation and energy homeostasis .

Biological Activity

Research indicates that CDMBP exhibits several biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that CDMBP may have anti-inflammatory properties, making it a candidate for further exploration in treating conditions characterized by inflammation.

- Analgesic Properties : There is evidence supporting its potential use in pain management, possibly through mechanisms involving central nervous system pathways.

- Effects on Body Weight : CDMBP has been studied for its effects on body weight regulation, particularly in models of obesity and metabolic disorders. It may help reduce body mass by modulating appetite-related pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of CDMBP:

- In Vitro Studies : Research involving cultured cell lines has demonstrated that CDMBP can significantly inhibit the activation of specific GPCRs, suggesting its potential as a therapeutic agent for metabolic disorders .

- Animal Models : In vivo studies have shown that administration of CDMBP can lead to reduced food intake and body weight in rodent models, indicating its efficacy as an appetite suppressant .

- Pharmacological Investigations : A patent study highlighted the compound's potential in treating conditions such as depression and anxiety by targeting specific receptors involved in mood regulation .

Comparative Analysis

To better understand the uniqueness of CDMBP, it is useful to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 4-Chloro-3,3-dimethylbutyrophenone | Similar structure but different substitution pattern | Moderate enzyme inhibition |

| 3,3-Dimethylbutyrophenone | Lacks chlorine atom | Limited biological activity |

| 4-Chlorobutyrophenone | Lacks methyl groups | Different receptor interactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。